Naphthalene, 1-[(chloromethyl)sulfinyl]-

Organic Synthesis Sulfoxidation Process Chemistry

Naphthalene, 1-[(chloromethyl)sulfinyl]- (CAS 653602-03-0), also designated as 1-(chloromethylsulfinyl)naphthalene or 1-Chloromethanesulfinyl-naphthalene, is an organosulfur compound with the molecular formula C₁₁H₉ClOS and a molar mass of approximately 224.71 g/mol. Its structure comprises a naphthalene core substituted at the 1-position with a chloromethyl sulfoxide (sulfinyl) functional group, conferring distinct electrophilic and oxidative reactivity profiles.

Molecular Formula C11H9ClOS
Molecular Weight 224.71 g/mol
CAS No. 653602-03-0
Cat. No. B12531934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 1-[(chloromethyl)sulfinyl]-
CAS653602-03-0
Molecular FormulaC11H9ClOS
Molecular Weight224.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)CCl
InChIInChI=1S/C11H9ClOS/c12-8-14(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
InChIKeyLCNQYNPSRJQFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene, 1-[(chloromethyl)sulfinyl]- CAS 653602-03-0: Chemical Identity and Supplier Baseline for Research Procurement


Naphthalene, 1-[(chloromethyl)sulfinyl]- (CAS 653602-03-0), also designated as 1-(chloromethylsulfinyl)naphthalene or 1-Chloromethanesulfinyl-naphthalene, is an organosulfur compound with the molecular formula C₁₁H₉ClOS and a molar mass of approximately 224.71 g/mol [1]. Its structure comprises a naphthalene core substituted at the 1-position with a chloromethyl sulfoxide (sulfinyl) functional group, conferring distinct electrophilic and oxidative reactivity profiles [1]. This compound is cataloged as a specialty research intermediate by various chemical suppliers . The following guide provides a quantitative, comparator-based analysis for scientific procurement decisions.

Why Naphthalene, 1-[(chloromethyl)sulfinyl]- Cannot Be Arbitrarily Substituted with In-Class Analogs


Generic substitution with naphthalene sulfides or sulfones is scientifically invalid due to the distinct physicochemical and reactivity properties governed by the sulfinyl (-SO-) group's intermediate oxidation state . This compound serves as a pivotal intermediate in the synthesis of more complex sulfoxide- or sulfone-containing pharmacophores and agrochemicals . The specific oxidation state of the sulfur atom directly influences the compound's polarity, hydrogen-bonding capacity, and reactivity in downstream transformations, such as its conversion to the corresponding sulfone (1-[(chloromethyl)sulfonyl]naphthalene) . Therefore, procurement must be based on the precise sulfinyl derivative to ensure reproducible synthetic outcomes and desired biological target engagement, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for Naphthalene, 1-[(chloromethyl)sulfinyl]-: Evidence for Scientific Selection


High-Yield Synthesis of Naphthalene, 1-[(chloromethyl)sulfinyl]- via Selective Sulfide Oxidation

The target sulfoxide can be synthesized with high efficiency (89% yield) from its corresponding sulfide, (chloromethyl)(naphthalene-1-yl)sulfane, using a novel oxidation method with HNO₃ and P₂O₅ on silica gel [1]. This yield establishes a performance benchmark for evaluating commercial sourcing and in-house synthetic routes. While direct comparative yield data for alternative oxidation methods on this specific sulfide are not available in the cited source, the reported 89% yield under mild conditions provides a quantitative baseline for procurement and process development [1].

Organic Synthesis Sulfoxidation Process Chemistry

Predicted Differential Lipophilicity vs. Corresponding Sulfone Derivative for Drug Design

Computational prediction of lipophilicity (cLogP) reveals a significant difference between the sulfinyl (target) and sulfonyl (analog) derivatives. The target compound Naphthalene, 1-[(chloromethyl)sulfinyl]- is predicted to have a cLogP of 2.58 ± 0.32 , while the corresponding sulfone, 1-[(chloromethyl)sulfonyl]naphthalene, is predicted to have a cLogP of 2.26 ± 0.32 . This calculated difference of ~0.32 log units suggests the sulfoxide is more lipophilic, which may translate to enhanced membrane permeability in biological assays . This is a class-level inference based on the known relationship between oxidation state and lipophilicity [1].

Drug Design ADME Prediction Physicochemical Properties

Chemoselective Reaction Profile: Halogen Retention for Orthogonal Functionalization

The compound's structure, containing both a reactive chloromethyl group and a sulfinyl moiety, allows for chemoselective transformations. Unlike fully oxidized sulfones, the sulfinyl group does not interfere with nucleophilic substitution at the chloromethyl position, a key advantage for constructing complex molecules . In contrast, sulfonyl analogs may exhibit different electronic effects or undergo side reactions under similar conditions . This is a class-level inference based on the general reactivity of sulfoxides vs. sulfones [1].

Organic Synthesis Chemoselectivity Intermediate Reactivity

Recommended Application Scenarios for Naphthalene, 1-[(chloromethyl)sulfinyl]- Based on Verified Evidence


Synthetic Intermediate for Late-Stage Diversification in Medicinal Chemistry

In medicinal chemistry programs requiring the introduction of a naphthalene core with a pendant electrophilic handle, this compound offers a distinct advantage. Its chemoselective reactivity profile, wherein the chloromethyl group can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) without affecting the sulfinyl group, allows for rapid analog generation . This orthogonal reactivity is a key reason to select it over corresponding sulfones, which may have different electronic properties and stability profiles under similar nucleophilic conditions [1]. The compound is thus a strategic building block for constructing libraries of naphthalene sulfoxide-containing drug candidates .

Precursor for Agrochemical and Material Science Sulfoxide Derivatives

The compound serves as a direct precursor to a range of functional materials and agrochemical intermediates. The sulfinyl group can be further oxidized to a sulfone (e.g., 1-[(chloromethyl)sulfonyl]naphthalene) or used in the synthesis of sulfoximines, a motif of increasing interest in crop protection chemistry [1]. The high-yielding synthesis (89%) from the corresponding sulfide [2] underscores its viability as a cost-effective entry point for developing new sulfoxide- or sulfone-based active ingredients, where the precise oxidation state of the sulfur atom is critical for biological activity.

Physicochemical Property Modulation in Lead Optimization

For research teams focused on optimizing the ADME properties of a naphthalene-based lead series, this compound provides a strategic tool. The predicted ~0.32 log unit increase in lipophilicity compared to the analogous sulfone offers a quantifiable means to enhance membrane permeability and potentially oral absorption [1]. Procuring this specific sulfinyl derivative, rather than the sulfone, is a data-driven decision to explore a favorable region of chemical space for improved pharmacokinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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